molecular formula C9H14N4O B1482098 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097964-32-2

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1482098
CAS RN: 2097964-32-2
M. Wt: 194.23 g/mol
InChI Key: DBJYTTOMMKADCC-UHFFFAOYSA-N
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Description

The compound “1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of azetidines with other reagents. For example, the aza-Michael addition reactions of 1H-imidazole with (N-Boc-azetidin-3-ylidene)acetate have been used to produce azetidine-imidazole heterocyclic compounds .


Molecular Structure Analysis

The molecule contains a total of 27 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Azetidine(s) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the azetidine or triazole rings. For example, the aza-Michael addition reactions of 1H-imidazole with (N-Boc-azetidin-3-ylidene)acetate have been used to produce azetidine-imidazole heterocyclic compounds .

Scientific Research Applications

Antimicrobial Activity

A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. These compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, indicating their potential as antimicrobial agents (Bhat et al., 2016). Another study synthesized novel (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, which demonstrated moderate to good antimicrobial activity (Swamy et al., 2019).

Antioxidant and Anti-cancer Activity

Compounds with a 1,2,3-triazole core have also been investigated for their antioxidant and anti-cancer properties. One such study involved the synthesis of 1,2,3-triazolyl chalcone derivatives, which exhibited not only broad-spectrum antimicrobial activities but also promising antioxidant and anti-cancer activities, highlighting their potential in developing new therapeutic agents (Bhat et al., 2016).

Chemical Stability and Structural Analysis

Research on the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and related compounds revealed insights into their chemical stability and potential interactions with biological targets. The study found that these compounds exhibited significant α-glycosidase inhibition activity, indicating their utility in addressing metabolic disorders (Gonzaga et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have been found to have various biological activities. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and development into new drugs. Given the wide range of activities shown by similar compounds, it could be a promising area of research .

properties

IUPAC Name

1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJYTTOMMKADCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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